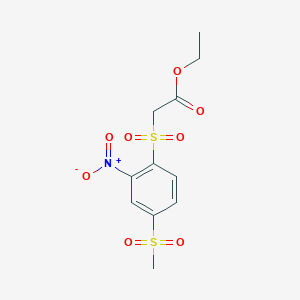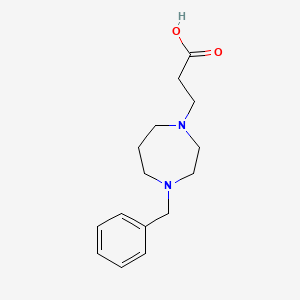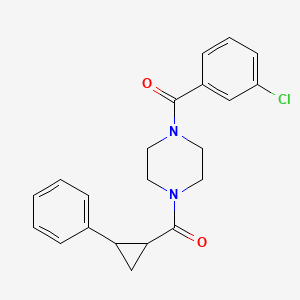![molecular formula C18H18N2O4S B2880760 3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole CAS No. 1105199-94-7](/img/structure/B2880760.png)
3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxyphenyl group and a methylbenzenesulfonylmethyl group attached to the oxadiazole ring
Mechanism of Action
Target of Action
The primary target of 3-(4-Ethoxyphenyl)-5-(tosylmethyl)-1,2,4-oxadiazole is SLC15A4 , a protein transporter . This protein plays a crucial role in the innate immune system and its dysregulation is associated with multiple autoimmune disorders .
Mode of Action
The compound inhibits the nucleic acid-sensing TLR7/8 pathway activating IRF5 by disrupting the SLC15A4-TASL adapter module . It binds to a lysosomal outward-open conformation of SLC15A4, which is incompatible with TASL binding on the cytoplasmic side . This leads to the degradation of TASL .
Biochemical Pathways
The compound affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it interrupts this pathway and prevents downstream proinflammatory responses .
Result of Action
The result of the compound’s action is the proteostatic regulation of the effector protein TASL . This interrupts the TLR7/8-IRF5 signaling pathway and prevents downstream proinflammatory responses . This mechanism of action has been genetically associated with systemic lupus erythematosus .
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under specific reaction conditions.
Introduction of the ethoxyphenyl group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the oxadiazole ring.
Attachment of the methylbenzenesulfonylmethyl group: This can be done through sulfonylation reactions where a methylbenzenesulfonylmethyl group is attached to the oxadiazole ring.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the oxadiazole ring or the attached phenyl groups are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
3-(4-ethoxyphenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-methyl-4-(methylthio)phenyl N-(4-ethoxyphenyl)carbamate: This compound has a similar structure but contains a carbamate group instead of an oxadiazole ring.
3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide: This compound has an amino group and a sulfonamide group, making it structurally related but functionally different.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-23-15-8-6-14(7-9-15)18-19-17(24-20-18)12-25(21,22)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHNFJRYGQVJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[6-(dimethylamino)pyrimidin-4-yl]-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2880679.png)

![Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate](/img/structure/B2880681.png)
![3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2880682.png)
![1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880684.png)


![6-((3-Nitrobenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2880689.png)



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2880697.png)

![N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2880700.png)
